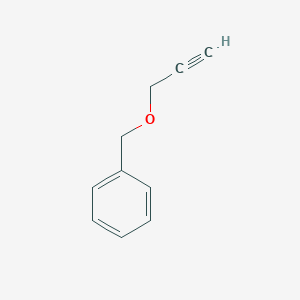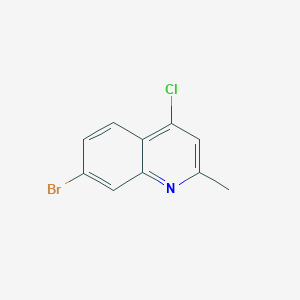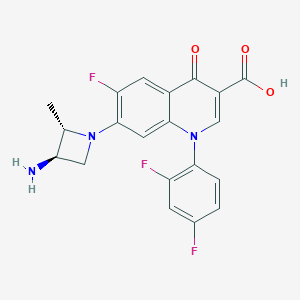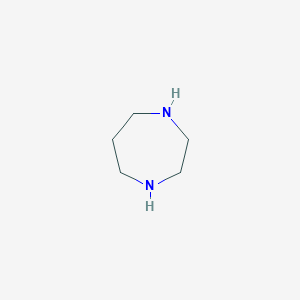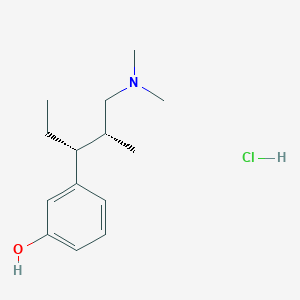
Tapentadolhydrochlorid
Übersicht
Beschreibung
Tapentadol hydrochloride is a centrally acting synthetic analgesic with a dual mechanism of action. It functions as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This combination allows it to effectively manage moderate to severe pain, including neuropathic pain .
Wissenschaftliche Forschungsanwendungen
Tapentadolhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird umfassend auf seine analgetischen Eigenschaften und den möglichen Einsatz in der Schmerztherapie, einschließlich chronischer und neuropathischer Schmerzen, erforscht
Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung von Schmerzmitteln eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch einen dualen Mechanismus:
μ-Opioid-Rezeptoragonismus: Es bindet an μ-Opioid-Rezeptoren und aktiviert sie, was zu Analgesie führt.
Noradrenalin-Wiederaufnahmehemmung: Es hemmt die Wiederaufnahme von Noradrenalin, wodurch seine analgetischen Wirkungen verstärkt werden, indem Schmerzbahnen moduliert werden .
Ähnliche Verbindungen:
Tramadol: Wie this compound ist Tramadol ein zentral wirkendes Analgetikum mit dualen Wirkmechanismen. .
Einzigartigkeit von this compound: this compound ist aufgrund seines ausgeglichenen dualen Wirkmechanismus einzigartig, der eine wirksame Schmerzlinderung mit einer geringeren Inzidenz von Nebenwirkungen im Vergleich zu anderen Opioiden bietet. Seine Fähigkeit, die Noradrenalin-Wiederaufnahme zu hemmen, unterscheidet es von vielen anderen Analgetika .
Wirkmechanismus
Target of Action
Tapentadol hydrochloride primarily targets the mu-opioid receptor (MOR) and the norepinephrine transporter . The MOR is a G-protein coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia . The norepinephrine transporter is responsible for the reuptake of norepinephrine, a neurotransmitter involved in pain modulation .
Mode of Action
Tapentadol hydrochloride acts as an agonist at the MOR and also inhibits norepinephrine reuptake . This dual mechanism of action allows tapentadol to exert its analgesic effects centrally, attenuating pain . The MOR agonism predominantly allows for analgesia in nociceptive pain, while the norepinephrine reuptake inhibition contributes, in a predominant manner, for analgesic efficacy in cases of neuropathic pain .
Biochemical Pathways
The two mechanisms of action of tapentadol hydrochloride work synergistically to reduce pain. The MOR agonism activates inhibitory pain pathways, while the inhibition of norepinephrine reuptake enhances the activation of these pathways . This dual action results in a broad range of pain management, from nociceptive to neuropathic .
Result of Action
The molecular and cellular effects of tapentadol’s action result in significant pain relief. The activation of the MOR and the inhibition of norepinephrine reuptake in the central nervous system lead to a decrease in the perception of pain . This makes tapentadol effective in a broad range of pain models, including nociceptive, inflammatory, visceral, mono- and polyneuropathic models .
Action Environment
Environmental factors such as co-administration with other drugs can influence the action, efficacy, and stability of tapentadol. For instance, no significant change in plasma concentration of tapentadol was observed when it was administered with paracetamol, naproxen, or aspirin . This suggests that tapentadol can be safely used in combination with these drugs without altering its pharmacokinetic profile .
Safety and Hazards
Long-term opioid therapy may be associated with analgesic efficacy and also predictable adverse events, including cardiovascular and pulmonary events, gastrointestinal disorders, endocrinological harms, psychological problems, impairment of driving ability, and risk of abuse . Tapentadol is contraindicated in people with epilepsy or who are otherwise prone to seizures . It raises intracranial pressure so should not be used in people with head injuries, brain tumors, or other conditions which increase intracranial pressure . It increases the risk of respiratory depression so should not be used in people with asthma .
Zukünftige Richtungen
Tapentadol provides a great advantage over classic opioids in pain management from nociceptive to neuropathic . Cumulative evidence from in vitro data suggests that tapentadol effect of norepinephrine re-uptake could be a new target that overcomes other classic opioids in chronic neuropathic pain . Thus, tapentadol is a good alternative with fewer adverse effects and is available for human use .
Biochemische Analyse
Biochemical Properties
Tapentadol Hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes .
Cellular Effects
Tapentadol Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting as a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Tapentadol Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tapentadol Hydrochloride change over time. It has been observed that Tapentadol Hydrochloride suffers from rapid clearance due to extensive metabolism in vivo, which results in low oral bioavailability .
Dosage Effects in Animal Models
The effects of Tapentadol Hydrochloride vary with different dosages in animal models. After oral administration, most of Tapentadol Hydrochloride (70%) is quickly metabolized .
Metabolic Pathways
Tapentadol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as UGT1A9 and UGT2B7 during its metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tapentadolhydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol mit Salzsäure unter Bildung des Hydrochloridsalzes. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Aceton .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft Kristallisationstechniken, um eine hohe Reinheit und Stabilität zu gewährleisten. Beispielsweise beinhaltet die Herstellung der this compound-Kristallform C spezifische Bedingungen wie die Verwendung von Ethanol und Aceton als Lösungsmittel sowie kontrollierte Temperatur- und Rührbedingungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tapentadolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: this compound kann reduziert werden, um verschiedene Analoga zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Phenolgruppe
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden oft eingesetzt
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Reduktion verschiedene reduzierte Formen von Tapentadol erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Tramadol: Like tapentadol hydrochloride, tramadol is a centrally acting analgesic with dual mechanisms of action. .
Uniqueness of Tapentadol Hydrochloride: Tapentadol hydrochloride is unique due to its balanced dual mechanism of action, providing effective pain relief with a lower incidence of side effects compared to other opioids. Its ability to inhibit norepinephrine reuptake sets it apart from many other analgesics .
Eigenschaften
IUPAC Name |
3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-YECZQDJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938677 | |
| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175591-09-0 | |
| Record name | Tapentadol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175591-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tapentadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAPENTADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

